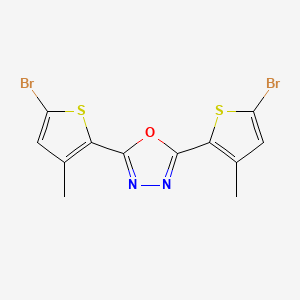
2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that features both thienyl and oxadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 5-bromo-3-methyl-2-thiophenecarboxylic acid hydrazide with a suitable reagent to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds would generally involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
化学反応の分析
Types of Reactions
2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thienyl and oxadiazole rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with various functional groups replacing the bromine atoms.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest.
類似化合物との比較
Similar Compounds
2,5-Bis(2-thienyl)-1,3,4-oxadiazole: Lacks the bromine and methyl groups, which might affect its reactivity and applications.
2,5-Bis(5-bromo-2-thienyl)-1,3,4-oxadiazole: Similar but without the methyl groups, potentially leading to different physical and chemical properties.
Uniqueness
The presence of bromine and methyl groups in 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole might confer unique reactivity and properties, making it suitable for specific applications where other similar compounds might not be as effective.
特性
CAS番号 |
854607-42-4 |
|---|---|
分子式 |
C12H8Br2N2OS2 |
分子量 |
420.1 g/mol |
IUPAC名 |
2,5-bis(5-bromo-3-methylthiophen-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8Br2N2OS2/c1-5-3-7(13)18-9(5)11-15-16-12(17-11)10-6(2)4-8(14)19-10/h3-4H,1-2H3 |
InChIキー |
LBDIZTSYSWJVJL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)Br)C2=NN=C(O2)C3=C(C=C(S3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
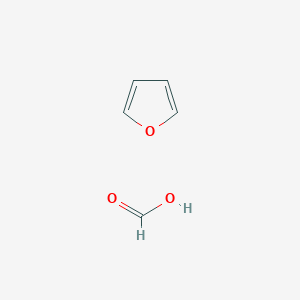
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
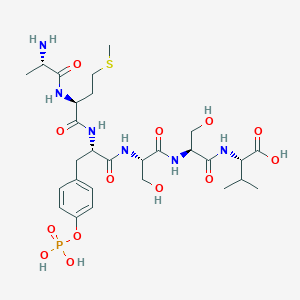
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
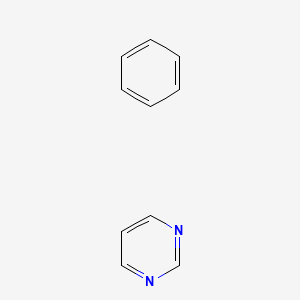
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
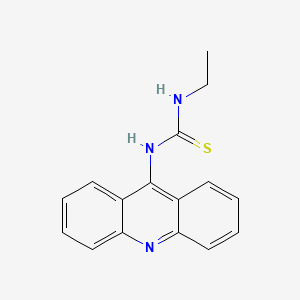
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
